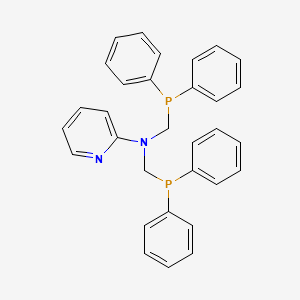
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine is an organic compound that serves as a ligand in coordination chemistry. It is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. The compound is characterized by the presence of a pyridine ring substituted with bis(diphenylphosphino)methyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine typically involves the reaction of 2,6-dichloropyridine with diphenylphosphine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by diphenylphosphino groups. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further chemical synthesis or as ligands in coordination chemistry .
Scientific Research Applications
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine exerts its effects is primarily through its ability to coordinate with metal ions. The phosphine groups donate electron density to the metal center, stabilizing the metal-ligand complex and facilitating various catalytic processes. The pyridine ring also contributes to the overall stability and reactivity of the complex .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(diphenylphosphino)pyridine: Similar in structure but lacks the bis(methyl)amino substitution.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral diphosphine ligand widely used in asymmetric synthesis.
2-Aminopyridine: An organic compound used in the production of various drugs.
Uniqueness
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine is unique due to its specific substitution pattern, which enhances its ability to form stable and reactive metal complexes. This makes it particularly valuable in catalytic applications where high stability and reactivity are required .
Properties
Molecular Formula |
C31H28N2P2 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
N,N-bis(diphenylphosphanylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C31H28N2P2/c1-5-15-27(16-6-1)34(28-17-7-2-8-18-28)25-33(31-23-13-14-24-32-31)26-35(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-24H,25-26H2 |
InChI Key |
ZXIWFXGTKWRBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CN(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1516751.png)
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B1516753.png)
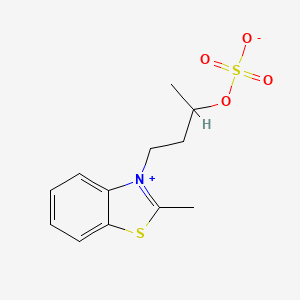
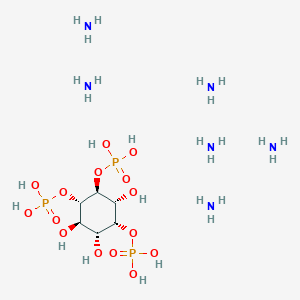
![(17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1516760.png)
![(2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine](/img/structure/B1516763.png)
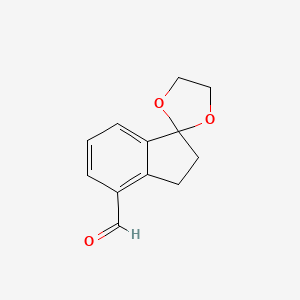


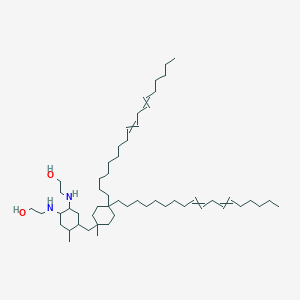
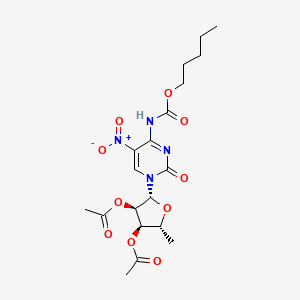
![(+/-)-1-[(3R*,4R*)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B1516778.png)
![tert-butyl 2-((1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetate](/img/structure/B1516783.png)
